molecular formula C5H13ClOSi B2890632 Trimethylsilylmethoxymethyl chloride CAS No. 171776-54-8

Trimethylsilylmethoxymethyl chloride

Cat. No. B2890632
M. Wt: 152.69
InChI Key: VVSOPDGZIBGWJL-UHFFFAOYSA-N
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Description

Trimethylsilylmethoxymethyl chloride, also known as 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), is an organochlorine compound with the formula C6H15ClOSi . It is a widely used reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .


Synthesis Analysis

SEM-Cl is commercially available and can be synthesized through several reported methods . It is used as a reagent for the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction .


Molecular Structure Analysis

The linear formula of SEM-Cl is (CH3)3SiCH2CH2OCH2Cl . It has a molecular weight of 166.72 . The InChI string is 1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3 and the InChI key is BPXKZEMBEZGUAH-UHFFFAOYSA-N .


Chemical Reactions Analysis

SEM-Cl is used for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .


Physical And Chemical Properties Analysis

SEM-Cl is a liquid with a refractive index of n20/D 1.435 (lit.) n20/D 1.436 . It has a boiling point of 170-172 °C (lit.) 57-59 °C/8 mmHg (lit.) and a density of 0.942 g/mL at 25 °C (lit.) . It is soluble in most organic solvents (pentane, CH2Cl2, Et2O, THF, DMF, DMPU, HMPA) .

Scientific Research Applications

  • Synthesis of α-Hydroxy Ketones : TMSCl is used in a one-pot procedure to hydroxymethylate various compounds such as esters and amides, facilitating the conversion of RCOX to RCOCH2OH, an important step in the synthesis of α-hydroxy ketones (Katritzky & Sengupta, 1987).

  • Facilitating Biginelli Condensation Reactions : Utilized as a Lewis acid, TMSCl efficiently performs one-pot, three-component Biginelli condensation reactions, leading to the synthesis of 3,4-dihydropyrimidin-2(1H)-ones with excellent yield (Zhu, Pan & Huang, 2004).

  • Activation Agent in Multicomponent Reactions : TMSCl acts as an effective activating agent for azines in isocyanide-based reactions. These reactions are significant in the development of compounds with antiparasitic properties (Kishore et al., 2016).

  • Catalyst in Activation of Carbonyl Compounds : In combination with tin(II) chloride, TMSCl serves as an efficient catalyst for the activation of various carbonyl compounds, leading to the addition of silyl enol ethers and yielding the corresponding products (Iwasawa & Mukaiyama, 1987).

  • NMR Studies of Organosilicon Chemistry : TMSCl has been extensively studied using nuclear magnetic resonance (NMR), providing valuable data for chemical shifts and coupling constants, crucial for understanding organosilicon chemistry (Harris & Kimber, 1975).

  • Synthon in Coordination Chemistry : Demonstrated as an efficient metathetical reagent, TMSCl is used for preparing transition-metal iodides, though it can present challenges like reduction or oxidation of the starting compounds (Leigh et al., 2002).

  • In Situ Hydrolysis and Mukaiyama-type Reactions : TMSCl, in combination with indium(III) chloride, catalyzes the reaction of O-trimethylsilyl monothioacetals, leading to efficient sulfide derivatives formation (Mukaiyama et al., 1990).

  • Study of Sodium Silicate Solutions : TMSCl has been employed to study anion distributions in sodium silicate solutions, offering insights into polymerization and silicate backbone structures (Glasser, Lachowski & Cameron, 2007).

Safety And Hazards

SEM-Cl is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It may cause respiratory irritation . It is water-sensitive, corrosive, and should be stored in a glass container under an inert atmosphere . It is a lachrymator and flammable (fp 46 °C) .

properties

IUPAC Name

chloromethoxymethyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClOSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSOPDGZIBGWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)COCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilylmethoxymethyl chloride

Citations

For This Compound
2
Citations
AG Schultz, Y Wang - Organic preparations and procedures …, 1995 - Taylor & Francis
… Alkylation of the corresponding primary alcohol with halomethyltrimethylsilanes was expected to be pr~blematic;~ consequently, we developed a direct synthesis of 2 by Birch …
Number of citations: 1 www.tandfonline.com
O Axelsson, D Peters - Organic preparations and procedures …, 1995 - Taylor & Francis
A) has been shown to protect against neuronal damage after brain ischemia in rats and to be a blocker of neuronal calcium channels.'We needed a sample of this compound for …
Number of citations: 2 www.tandfonline.com

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